Target Selectivity Divergence from Isomeric PI3Kγ Inhibitor AS-041164
A critical differentiation exists between the target compound and its structural isomer, 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione (AS-041164, CAS 6318-41-8). Despite sharing the identical molecular formula C11H7NO4S, the isomer is a well-characterized, potent PI3Kγ inhibitor (IC50 = 70 nM against PI3Kγ, with selectivity over PI3Kα (240 nM), PI3Kβ (1.45 μM), and PI3Kδ (1.70 μM)) . In contrast, the target compound is annotated for antitumor activity via an undisclosed mechanism and is categorized under 'Others' by vendors, with no reported PI3K inhibitory activity . This distinction is paramount for researchers investigating non-PI3K-mediated antitumor pathways.
| Evidence Dimension | Primary Biological Target & Mechanism of Action |
|---|---|
| Target Compound Data | Antitumor activity; mechanism undisclosed; Target category: 'Others' |
| Comparator Or Baseline | AS-041164 (CAS 6318-41-8): PI3Kγ inhibitor, IC50 = 70 nM |
| Quantified Difference | Qualitative target divergence: antitumor (undefined target) vs. defined PI3Kγ inhibition (IC50 70 nM) |
| Conditions | Vendor annotation vs. published biochemical assay data |
Why This Matters
Procuring the incorrect isomer would invalidate experiments predicated on non-PI3K antitumor mechanisms, as AS-041164's primary pharmacology is PI3Kγ inhibition.
